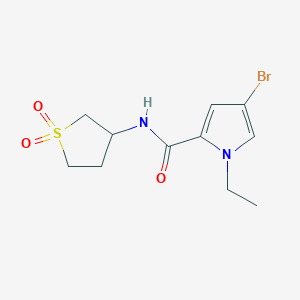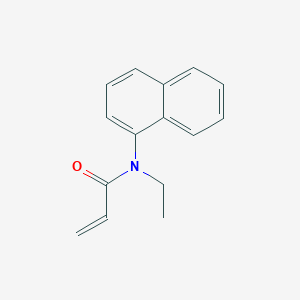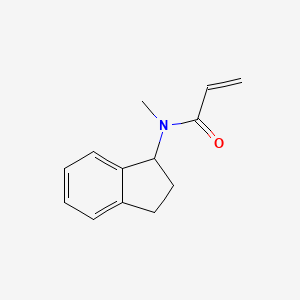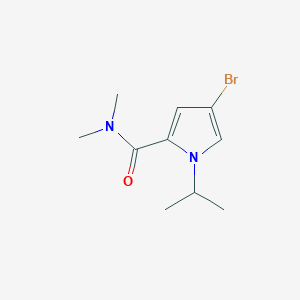
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibits the recruitment of transcriptional machinery to target genes, resulting in the downregulation of gene expression. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to improve immune function by enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of more potent and selective inhibitors of BET proteins, which could improve the therapeutic potential of this class of compounds. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
Synthesis Methods
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-methylpyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,1-dioxothiolan-3-ylamine and 4-bromoaniline. The final product is purified through column chromatography to obtain pure 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
Scientific Research Applications
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, making them a promising therapeutic target.
properties
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-2-14-6-8(12)5-10(14)11(15)13-9-3-4-18(16,17)7-9/h5-6,9H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGLWXSIHDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2CCS(=O)(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)






